molecular formula C11H13BrOS B14046051 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one

1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one

Katalognummer: B14046051
Molekulargewicht: 273.19 g/mol
InChI-Schlüssel: WJALJMZNUOAIEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, with a propan-2-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of a suitable precursor, followed by the introduction of the methylthio group. The reaction conditions typically involve the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and thiolation reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in alcohols.

Wissenschaftliche Forschungsanwendungen

1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of functional materials with specific properties.

    Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

    1-(5-(Bromomethyl)-2-(ethylthio)phenyl)propan-2-one: Similar structure with an ethylthio group instead of a methylthio group.

    1-(5-(Bromomethyl)-2-(methylthio)phenyl)ethanone: Similar structure with an ethanone moiety instead of a propan-2-one moiety.

Uniqueness: 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the specific combination of functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both bromomethyl and methylthio groups allows for diverse chemical transformations and interactions with biological targets.

Eigenschaften

Molekularformel

C11H13BrOS

Molekulargewicht

273.19 g/mol

IUPAC-Name

1-[5-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(13)5-10-6-9(7-12)3-4-11(10)14-2/h3-4,6H,5,7H2,1-2H3

InChI-Schlüssel

WJALJMZNUOAIEO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC(=C1)CBr)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.